molecular formula C17H20BrN3O B2767541 5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380087-18-1

5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2767541
CAS No.: 2380087-18-1
M. Wt: 362.271
InChI Key: ZODJGDRPVBQVKM-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:

    Preparation of Boronic Acid Derivative: The boronic acid derivative is prepared by reacting phenylboronic acid with appropriate reagents.

    Coupling Reaction: The boronic acid derivative is then coupled with a brominated pyrimidine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, with optimization for yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate, in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Properties

IUPAC Name

5-bromo-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c1-13(14-5-3-2-4-6-14)21-9-7-16(8-10-21)22-17-19-11-15(18)12-20-17/h2-6,11-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODJGDRPVBQVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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